2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound is a heterocyclic ketone featuring a 2,4-difluorophenyl-substituted isoxazole core linked to a 3,4-dihydroquinoline moiety via an ethanone bridge.
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c21-14-7-8-16(17(22)10-14)19-11-15(23-26-19)12-20(25)24-9-3-5-13-4-1-2-6-18(13)24/h1-2,4,6-8,10-11H,3,5,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDYDMHVGMGRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Difluorophenyl Group: This step might involve a halogenation reaction followed by a coupling reaction.
Formation of the Dihydroquinoline Moiety: This could be synthesized through a hydrogenation reaction of quinoline.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the dihydroquinoline moiety.
Reduction: Reduction reactions could be used to modify the isoxazole ring or the quinoline structure.
Substitution: The difluorophenyl group could participate in substitution reactions, potentially introducing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups to the difluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and reported bioactivities of the target compound with structurally related analogs:
Key Structural and Functional Differences:
Heterocyclic Core: The target compound’s isoxazole core (vs. triazole in or oxadiazole in ) may confer distinct electronic and steric properties, influencing target selectivity. The dihydroquinoline moiety (vs. dihydroisoquinoline in ) alters ring conformation, affecting interactions with hydrophobic binding pockets .
Substituent Effects: The 2,4-difluorophenyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ) . Sulfanyl or thioether linkages in analogs (e.g., ) improve stability but may reduce solubility compared to the ethanone bridge in the target compound.
Bioactivity Trends: Triazole-containing analogs (e.g., ) are widely used as antifungal agents (C14 demethylase inhibitors), while oxadiazole derivatives (e.g., ) show antibacterial activity .
Research Findings and Data
- Antimicrobial Activity : Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate derivatives demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus , comparable to oxadiazole-based analogs .
- Anticancer Potential: AR54, a structural analog, showed IC₅₀ values of <10 µM in prostate cancer cell lines . The target compound’s dihydroquinoline moiety may similarly modulate apoptosis pathways.
Biological Activity
The compound 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising an isoxazole ring and a dihydroquinoline moiety. The presence of the 2,4-difluorophenyl substituent is significant as it enhances the compound's lipophilicity and biological activity.
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving nitrile oxides.
- Attachment of the Dihydroquinoline Moiety : This step may involve reactions with appropriate quinoline derivatives.
- Final Modifications : Functional groups are introduced to optimize pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer applications.
Anti-inflammatory Activity
Studies have shown that derivatives of isoxazole compounds often demonstrate significant anti-inflammatory properties. For example, a study on related isoxazole derivatives indicated substantial inhibition of cyclooxygenase (COX-1/2) enzymes, which are crucial in inflammatory processes. Compounds demonstrated up to 76% edema inhibition in animal models, suggesting strong anti-inflammatory potential .
Anticancer Activity
Preliminary investigations suggest that the compound may also possess anticancer properties. Isoxazole derivatives have been noted for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cells such as HT-29 and TK-10 .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways associated with cancer proliferation.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
